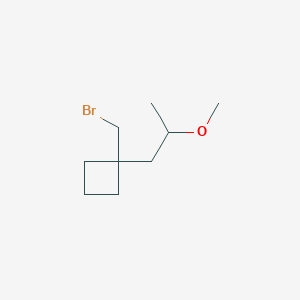
Quinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a quinoxaline ring system substituted with a sulfonamide group at the sixth position. The presence of both the quinoxaline and sulfonamide moieties contributes to its broad-spectrum biological activities, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonamide typically involves the condensation of 2-nitroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently cyclized to form the quinoxaline ring. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and microwave-assisted synthesis are some of the advanced techniques used to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-6-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-sulfonic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include quinoxaline-6-sulfonic acid, aminoquinoxaline derivatives, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
Wirkmechanismus
The mechanism of action of quinoxaline-6-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antimicrobial effects. Additionally, the quinoxaline ring can intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline-6-sulfonamide can be compared with other similar compounds, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: this compound stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development.
Eigenschaften
Molekularformel |
C8H7N3O2S |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13) |
InChI-Schlüssel |
MXQPKTHZFJALPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



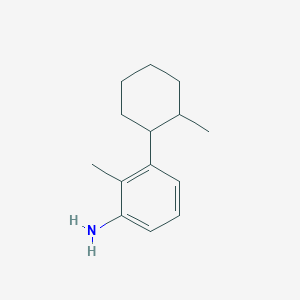

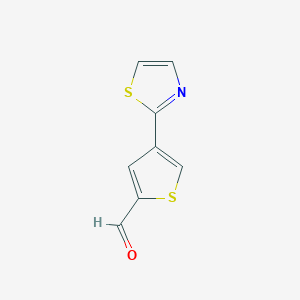
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)

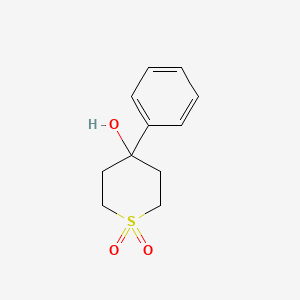



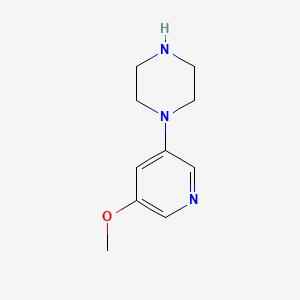

![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
